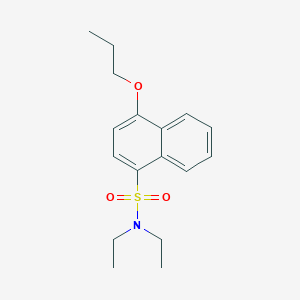
N,N-diethyl-4-propoxy-1-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-4-propoxy-1-naphthalenesulfonamide, also known as DNPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DNPA is a sulfonamide derivative that has been found to exhibit various biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
Aplicaciones Científicas De Investigación
N,N-diethyl-4-propoxy-1-naphthalenesulfonamide has been extensively studied for its potential applications in scientific research. One of the primary uses of N,N-diethyl-4-propoxy-1-naphthalenesulfonamide is as a fluorescent probe for the detection of metal ions. N,N-diethyl-4-propoxy-1-naphthalenesulfonamide has been found to exhibit high selectivity and sensitivity towards various metal ions, making it a valuable tool for the detection and quantification of these ions in biological and environmental samples.
In addition to its use as a fluorescent probe, N,N-diethyl-4-propoxy-1-naphthalenesulfonamide has also been studied for its potential applications in the field of cancer research. N,N-diethyl-4-propoxy-1-naphthalenesulfonamide has been found to exhibit anti-cancer activity by inhibiting the growth and proliferation of cancer cells. This makes N,N-diethyl-4-propoxy-1-naphthalenesulfonamide a promising compound for the development of new anti-cancer drugs.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-4-propoxy-1-naphthalenesulfonamide is not fully understood, but it is believed to involve the binding of the compound to specific target molecules in cells. This binding results in changes to the structure and function of these molecules, leading to the observed biochemical and physiological effects of N,N-diethyl-4-propoxy-1-naphthalenesulfonamide.
Biochemical and Physiological Effects:
N,N-diethyl-4-propoxy-1-naphthalenesulfonamide has been found to exhibit various biochemical and physiological effects, including the inhibition of metal ion transport, the modulation of enzyme activity, and the regulation of gene expression. These effects make N,N-diethyl-4-propoxy-1-naphthalenesulfonamide a valuable tool for the study of biological systems and the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N,N-diethyl-4-propoxy-1-naphthalenesulfonamide in laboratory experiments is its high selectivity and sensitivity towards metal ions. This makes N,N-diethyl-4-propoxy-1-naphthalenesulfonamide a valuable tool for the detection and quantification of these ions in biological and environmental samples. However, one of the limitations of using N,N-diethyl-4-propoxy-1-naphthalenesulfonamide is its potential toxicity. N,N-diethyl-4-propoxy-1-naphthalenesulfonamide has been found to exhibit cytotoxicity towards certain cell types, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N,N-diethyl-4-propoxy-1-naphthalenesulfonamide. One area of research is the development of new fluorescent probes based on the structure of N,N-diethyl-4-propoxy-1-naphthalenesulfonamide. These probes could be used for the detection of specific metal ions or other molecules in biological and environmental samples.
Another area of research is the development of new anti-cancer drugs based on the structure of N,N-diethyl-4-propoxy-1-naphthalenesulfonamide. By further understanding the mechanism of action of N,N-diethyl-4-propoxy-1-naphthalenesulfonamide, researchers may be able to develop more effective drugs for the treatment of cancer.
Conclusion:
In conclusion, N,N-diethyl-4-propoxy-1-naphthalenesulfonamide is a promising compound for use in scientific research. Its high selectivity and sensitivity towards metal ions, as well as its potential applications in cancer research, make it a valuable tool for the study of biological systems. However, further research is needed to fully understand the mechanism of action of N,N-diethyl-4-propoxy-1-naphthalenesulfonamide and to develop new applications for this compound.
Métodos De Síntesis
N,N-diethyl-4-propoxy-1-naphthalenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-propoxy-1-naphthalenesulfonyl chloride with diethylamine. The resulting product is then purified through recrystallization to obtain N,N-diethyl-4-propoxy-1-naphthalenesulfonamide in its pure form. The synthesis of N,N-diethyl-4-propoxy-1-naphthalenesulfonamide is a complex process that requires careful attention to detail and proper laboratory techniques.
Propiedades
Fórmula molecular |
C17H23NO3S |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
N,N-diethyl-4-propoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C17H23NO3S/c1-4-13-21-16-11-12-17(15-10-8-7-9-14(15)16)22(19,20)18(5-2)6-3/h7-12H,4-6,13H2,1-3H3 |
Clave InChI |
JFAREDMIOSDHKU-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N(CC)CC |
SMILES canónico |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-N-[3-(4-morpholinyl)propyl]-3-propoxybenzenesulfonamide](/img/structure/B245510.png)

![1-[(2,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245524.png)




![Ethyl 4-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B245540.png)
![1,4-Bis[(5-ethyl-2-methoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245546.png)
![1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B245563.png)
![1-(2,3-Dimethylphenyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine](/img/structure/B245564.png)


![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245573.png)